molecular formula C20H19ClN2OS2 B2714066 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone CAS No. 477847-56-6

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B2714066
CAS No.: 477847-56-6
M. Wt: 402.96
InChI Key: RBRHFBNITUQHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring is often introduced via a nucleophilic substitution reaction involving a piperidine derivative and a halogenated benzothiazole compound.

The final step involves the coupling of the benzothiazole-piperidine intermediate with the chlorophenyl sulfanyl group. This can be achieved through a thiol-ene reaction or a similar coupling reaction under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone can be compared with other similar compounds, such as:

    1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone: This compound has two chlorine atoms on the phenyl ring, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)20-22-16-6-2-4-8-18(16)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHFBNITUQHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.